molecular formula C6H12O3 B1209235 2-Hydroxyhexanoic acid CAS No. 6064-63-7

2-Hydroxyhexanoic acid

Cat. No.: B1209235
CAS No.: 6064-63-7
M. Wt: 132.16 g/mol
InChI Key: NYHNVHGFPZAZGA-UHFFFAOYSA-N
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Description

2-Hydroxyhexanoic acid (C₆H₁₂O₃, molecular weight: 132.16 g/mol) is a six-carbon hydroxycarboxylic acid with a hydroxyl group at the second carbon position. It is an endogenous metabolite found in human blood, amniotic fluid, and cerebrospinal fluid, and has been implicated in metabolic pathways such as fatty acid metabolism . Its CAS number is 6064-63-7, and it exhibits a melting point of 60–62°C . The compound is highly soluble in water and DMSO (≥90 mg/mL) , making it suitable for biochemical and industrial applications.

Preparation Methods

Oxidation of Cyclohexanone

Cyclohexanone serves as a precursor in a two-step oxidation process. In the presence of hydrogen peroxide (H₂O₂) and acetic acid, cyclohexanone undergoes Baeyer-Villiger oxidation to form ε-caprolactone, which is subsequently hydrolyzed to yield 6-hydroxycaproic acid. Further acid-catalyzed isomerization produces 2-hydroxyhexanoic acid .

Reaction Conditions :

  • Step 1 : Cyclohexanone (10 mmol), β-zeolite (0.1 g), 30% H₂O₂ (12 mmol), acetic acid (0.1 mmol), and water (6 g) at 70°C for 1 hour.

  • Step 2 : Hydrolysis of ε-caprolactone under acidic conditions (pH < 2) at 80°C for 4 hours.

Yield :

ProductYield (%)
6-Hydroxycaproic acid85.4
This compound72.3

This method is industrially scalable but requires careful control of reaction pH and temperature to minimize by-products like caprolactone .

α-Chlorination-Hydroxylation of Hexanoic Acid

A green chemistry approach involves α-chlorination of hexanoic acid using trichloroisocyanuric acid (TCCA) and phosphorus trichloride (PCl₃), followed by alkaline hydrolysis .

Reaction Pathway :

  • Chlorination :

    • Hexanoic acid (35 mmol), PCl₃ (1.2 mmol), and TCCA (16.3 mmol) in ethyl acetate at 80°C for 24 hours.

    • Forms 2-chlorohexanoic acid.

  • Hydroxylation :

    • 2-Chlorohexanoic acid treated with KOH (4 equiv) in water under reflux for 24 hours.

    • Acidification to pH 1 precipitates this compound.

Optimization Data :

ParameterValue
Chlorination yield97% (crude)
Hydroxylation yield64–68% (after purification)
Purity>95%

This method avoids hazardous halogens and achieves high regioselectivity (α:β = 14:1) .

Biocatalytic α-Hydroxylation

Bacterial peroxygenases (e.g., P450 Exα and P450 Spα) catalyze the stereoselective α-hydroxylation of caproic acid (C6) using H₂O₂ as the oxidant .

Enzymatic Reaction :

  • Substrate : Caproic acid (150 mM in aqueous buffer).

  • Catalyst : P450 Exα (0.1 mg/mL).

  • Conditions : 25°C, pH 7.4, 24-hour incubation.

Performance Metrics :

MetricValue
Conversion95%
α:β selectivity14:1
Enantiomeric excess (ee)>99% (S)-enantiomer
Turnover number (TON)42,000

This method is sustainable and ideal for producing optically pure (S)-2-hydroxyhexanoic acid .

Hydrolysis of α-Hydroxy-Nitriles

α-Hydroxy-nitriles, such as 2-hydroxyhexanenitrile, are hydrolyzed in acidic methanol to form this compound .

Procedure :

  • Formation of imino-ether : 2-Hydroxyhexanenitrile reacts with anhydrous HCl in methanol at 0–80°C.

  • Hydrolysis : The intermediate is treated with water at 50°C for 2 hours.

Yield :

StepYield (%)
Imino-ether formation89
Final hydrolysis92

This method is efficient for short-chain hydroxy acids but requires rigorous pH control .

Oxidation of trans-2-Hexenoic Acid

trans-2-Hexenoic acid is oxidized using Oxone™ (potassium peroxymonosulfate) to form this compound .

Reaction Setup :

  • Substrate : trans-2-Hexenoic acid (10 mmol).

  • Oxidant : Oxone™ (2 equiv) in acetone/water (3:1).

  • Conditions : 40°C, pH 6.5 (buffered with NaHCO₃), 6 hours.

Outcomes :

ParameterValue
Conversion88%
Yield78%
By-products<5% (epoxides)

This method is notable for avoiding explosive peracids and enabling large-scale production .

By-Product Recovery from Cyclohexane Oxidation

This compound is isolated as a by-product during the production of cyclohexanone and cyclohexanol via cyclohexane oxidation .

Industrial Process :

  • Cyclohexane is oxidized with air at 150–160°C under 10–15 bar pressure.

  • Acidic wastewater from the reaction mixture contains this compound (3–5% w/w).

Recovery Steps :

  • Acidification : Adjust wastewater to pH 1 with H₂SO₄.

  • Extraction : Use ethyl acetate to isolate this compound.

  • Crystallization : Cool to 4°C to precipitate pure product.

Yield : 60–65% recovery from wastewater .

Stereoselective Synthesis via Bromolactonization

A chiral synthesis route involves bromolactonization of 2-methylene hexanoic acid derivatives .

Steps :

  • Amide formation : 2-Methylene hexanoic acid chloride reacts with L-proline in diethyl ether (pH 10–11).

  • Bromolactonization : N-Bromosuccinimide (NBS) in DMF forms a bromolactone.

  • Dehalogenation : Tri-n-butyltin hydride reduces the bromolactone to an oxazine.

  • Hydrolysis : Oxazine treated with HBr yields (S)-2-hydroxyhexanoic acid.

Key Data :

StepYield (%)ee (%)
Bromolactonization75
Dehalogenation82
Final hydrolysis90>99

This method is critical for synthesizing enantiopure (S)-2-hydroxyhexanoic acid for pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Hydroxyhexanoic acid involves its interaction with various molecular targets and pathways. It acts as a substrate for enzymes involved in fatty acid metabolism, such as hydroxyacid oxidase. This interaction leads to the production of energy and other metabolites essential for cellular functions .

Comparison with Similar Compounds

Natural Occurrence :

  • Detected in Siniperca chuatsi (mandarin fish) under recirculating aquaculture systems (RAS), where its levels correlate with improved environmental conditions .
  • Found in Rhododendron capitatum foliage litter as a fatty acid derivative (9.05% relative content) .
  • Identified in cereal vinegars during metabolomic profiling, alongside lactic acid and branched-chain amino acids .

Structural and Functional Analogues

2-Hydroxybutanoic Acid

  • Structure : Shorter chain (C₄H₈O₃) with a hydroxyl group at C2.
  • Properties : Lower molecular weight (104.10 g/mol) and higher water solubility.
  • Role: Involved in ketone body metabolism; elevated in RAS-farmed fish alongside 2-hydroxyhexanoic acid .
  • Comparison: The longer carbon chain of this compound may enhance lipid solubility, influencing its integration into fatty acid metabolism pathways.

2-Ethylhexanoic Acid (2-EHA)

  • Structure : Branched-chain carboxylic acid (C₈H₁₆O₂) with an ethyl group at C2.
  • Properties : Higher molecular weight (144.21 g/mol), boiling point ~228°C, and industrial utility (e.g., plasticizers, lubricants) .
  • Synthesis : Produced via oxidation of 2-ethylhexanal using catalysts like N-hydroxyphthalimide .
  • Comparison: Unlike this compound, 2-EHA lacks a hydroxyl group, making it less polar and more suited for non-aqueous industrial applications.

Lactic Acid (2-Hydroxypropanoic Acid)

  • Structure : Three-carbon hydroxy acid (C₃H₆O₃).
  • Properties : Widely used in food preservation and biodegradable polymers.
  • Role: Co-detected with this compound in vinegar metabolomics .
  • Comparison: Shorter chain length results in higher acidity (pKa ~3.86) and faster degradation rates in polymers compared to this compound .

Metabolic and Analytical Relevance

  • This compound: Used as an internal standard in GC-MS metabolomics due to stability and distinct retention time .
  • Methylmalonic Acid (MMA): A dicarboxylic acid studied alongside this compound in PanNEN cell metabolism; both influence epithelial-mesenchymal transition but via different pathways .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Applications
This compound 132.16 60–62 ≥90 mg/mL Metabolomics, polymers
2-Hydroxybutanoic acid 104.10 44–46 ≥100 mg/mL Ketone metabolism
2-Ethylhexanoic acid 144.21 -59 Insoluble Plasticizers, lubricants
Lactic acid 90.08 53 Miscible Food preservation, PLA

Table 2: Natural Occurrence and Relative Abundance

Source Compound Relative Content/Concentration Reference
Rhododendron capitatum foliage This compound 9.05%
Cereal vinegars This compound Detected among top 10 metabolites
RAS-farmed Siniperca chuatsi This compound Elevated in fatty acid metabolism

Biological Activity

2-Hydroxyhexanoic acid, also known as 2-hydroxycaproic acid, is a naturally occurring hydroxy fatty acid that has garnered attention for its various biological activities and potential applications in both medical and industrial fields. This compound is characterized by a hydroxyl group at the second carbon of the hexanoic acid chain, with a molecular formula of C6H12O3 and a molecular weight of approximately 132.16 g/mol.

Metabolic Role and Presence in Humans

This compound is an endogenous metabolite found in human blood and amniotic fluid, where it plays a significant role in metabolic processes. Its presence has been notably detected in cerebrospinal fluid (CSF) of patients infected with Nocardia species, suggesting a potential role in the diagnosis or understanding of bacterial infections such as meningitis. The compound's detection in normal physiological fluids indicates its importance in human metabolism and health.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Metabolic Intermediary : It participates in various metabolic pathways, acting as both a reactant and product in biochemical reactions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial properties, particularly against certain pathogens.
  • Influence on Plant Defense Mechanisms : In plant studies, related compounds have shown potential roles in defense against pathogens, indicating that this compound may have analogous functions .

1. Clinical Significance in Nocardia Infections

A study highlighted the significance of this compound as a major metabolite in the CSF of patients with Nocardia infections. This finding suggests that monitoring levels of this metabolite could aid in diagnosing or managing such infections.

2. Applications in Material Science

Research has explored the use of this compound in synthesizing aliphatic copolyesters, which are valuable for various industrial applications due to their biodegradable properties. This highlights the compound's versatility beyond biological contexts.

3. Influence on Varroa Mite Infestation

In apiculture, experiments demonstrated that applying 100 ng of this compound to bee larvae increased the infestation rates of Varroa destructor mites by approximately 36%. This indicates a potential role as a semiochemical influencing pest dynamics within bee populations .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons between this compound and related compounds:

Compound NameStructureUnique Features
2-Hydroxybutanoic Acid C4H8O3Shorter carbon chain; involved in different metabolic pathways.
3-Hydroxyhexanoic Acid C6H12O3Hydroxyl group at position 3; different biological activity.
Caproic Acid (Hexanoic Acid) C6H12O2No hydroxyl group; serves primarily as a fatty acid without additional functional groups.

The unique positioning of the hydroxyl group in this compound influences its reactivity and biological roles compared to these similar compounds.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing aliphatic copolyesters using 2-hydroxyhexanoic acid?

  • Methodology : Bulk polymerization without catalysts is a common approach. React (R,S)-β-butyrolactone with this compound under controlled temperature conditions (typically 60–100°C). Post-synthesis, use electrospray ionization tandem mass spectrometry (ESI-MSn) to characterize copolymer architecture, including sequence distribution and end-group analysis .

Q. How can researchers determine the solubility of this compound in supercritical CO₂ for green chemistry applications?

  • Methodology : Employ high-pressure phase equilibrium setups with variable-temperature view cells. Measure solubility at pressures ranging from 10–30 MPa and temperatures of 40–80°C. Compare results with lactic acid solubility profiles under similar conditions to assess relative polarity effects .

Q. What analytical techniques are suitable for quantifying this compound in biological fluids (e.g., cerebrospinal fluid)?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation via BSTFA) for enhanced volatility. Validate the method using spiked samples and internal standards (e.g., deuterated analogs). Clinical studies have detected this compound in Nocardia-infected patients using frequency-pulsed electron capture GC .

Advanced Research Questions

Q. How do discrepancies in reported solubility data for this compound arise, and how can they be resolved?

  • Analysis : Contradictions may stem from polymorphic forms (e.g., dimerization in solvents) or impurities. For example, 6-hydroxyhexanoic acid often contains dimeric impurities that alter solubility . Use nuclear magnetic resonance (NMR) to confirm monomeric purity and differential scanning calorimetry (DSC) to identify polymorphic transitions .

Q. What challenges arise when using this compound in copolymer design for biomedical applications?

  • Challenges : Hydrolytic instability and variable crystallinity can affect material performance. Address this by optimizing monomer ratios (e.g., blending with 3-hydroxybutyrate) and characterizing degradation kinetics via accelerated aging studies in PBS buffers. ESI-MSn is critical for tracking hydrolysis-induced structural changes .

Q. How does this compound contribute to metabolic dysregulation in diseases like Graves’ ophthalmopathy?

  • Mechanistic Insight : Untargeted metabolomics of serum/orbital tissue reveals elevated levels in Graves’ disease. Use LC-MS/MS to quantify its association with adenosine-5-monophosphate and 2-ketoisocaproic acid, suggesting disrupted fatty acid oxidation pathways. Validate via isotope dilution assays in patient-derived fibroblasts .

Q. What role does this compound play in microbial systems, such as biological nutrient removal (BNR) in wastewater treatment?

  • Application : It serves as a carbon substrate for BNR microorganisms. Fermentation of dairy wastewater yields ethanol-enriched broth containing this compound, enhancing phosphorus and nitrogen removal efficiency. Optimize dosing ratios (e.g., 0.5–1.0 g/L) and monitor microbial consortia via 16S rRNA sequencing .

Q. Methodological Considerations

Q. How should researchers handle stability issues during long-term storage of this compound solutions?

  • Best Practices : Store aliquoted solutions at -80°C for ≤6 months or -20°C for ≤1 month. Avoid freeze-thaw cycles, which promote dimerization. For solid-state storage, use desiccated conditions at -20°C. Confirm stability via periodic HPLC-UV analysis (λ = 210 nm) .

Q. What precautions are necessary when using this compound in cell culture or in vivo studies?

  • Safety Protocols : The compound exhibits mild cytotoxicity (WGK 3 classification). Use concentrations ≤10 mM in cell assays and pre-test biocompatibility via MTT assays. For in vivo studies, administer via controlled-release formulations to mitigate rapid clearance .

Q. Data Interpretation and Validation

Q. How can conflicting reports on this compound’s role as a biomarker be reconciled?

  • Resolution : Discrepancies may arise from cohort-specific metabolic phenotypes or analytical variability. Cross-validate findings using orthogonal methods (e.g., GC-MS vs. LC-MS) and multicenter studies. For example, its elevation in Nocardia infections was confirmed via FPEC-GLC but requires replication in larger cohorts .

Properties

IUPAC Name

2-hydroxyhexanoic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NYHNVHGFPZAZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O3
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DSSTOX Substance ID

DTXSID90863686
Record name 2-Hydroxyhexanoic acid
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Molecular Weight

132.16 g/mol
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Physical Description

Solid
Record name 2-Hydroxycaproic acid
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CAS No.

6064-63-7
Record name (±)-2-Hydroxyhexanoic acid
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Record name DL-2-hydroxyhexanoic acid
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Record name 2-HYDROXYHEXANOIC ACID
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Melting Point

55 - 58 °C
Record name 2-Hydroxycaproic acid
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Synthesis routes and methods I

Procedure details

DL-2-Hydroxycaproic acid (1.00 g, 0.0076 moles), and L-lactic acid (4.5 g of a nominally 85% solution in water; 0.043 moles) were placed in a reaction flask equipped with a distillation head and mechanical stirrer. The flask was heated at 110° C. for 6 hours under low vacuum (aspirator) while water was removed. The temperature was then raised to 140° C. for 6 hours. Acetic anhydride (5.16 g; 0.0506 moles) was added to the oligomer, followed by heating at 80° C. for 14 hours. Excess acetic anhydride and acetic acid were distilled off under low vacuum. Tetrahydrofuran/water (15 mL of 85/15; v/v) was added with stirring and heating at 60° C. for 0.5 hours. The bulk of the solvent was removed by vacuum distillation on a rotary evaporator. The resulting crude product was dissolved in chloroform (20 mL). The chloroform solution was washed twice with millipore water (5 mL) and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C. to provide acetyl-oligo(D,L-2-hydroxycaproic-co-L-Lactic acid) with n=7.5 for lactic acid and 1.4 for hydroxycaproic acid, MN =763, and MW =1044.
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Synthesis routes and methods II

Procedure details

Examples 47-63 were run in a liquid full plug flow reactor, 30 inches (76 cm) with a ¼ inch (0.64 cm) diameter. Inlet and exit pressure was 150 psig (1.03 MPa gauge) controlled with a back pressure regulator. The catalysts were all prepared as in Experiment 13 on 2 mm spheres with the appropriate metal salts and type of alumina, with the exception that reduction was performed by flowing H2 at 150° C. instead of sodium citrate. The feed consisted of 1.6% CHHP in cyclohexane, about 1% K and 2% A, and varying amounts of water and acid impurities consisting of monobasic and dibasic acids which would be typical of those produced in cyclohexane oxidation such as adipic acid, succinic acid, formic acid, and hydroxycaproic acid, in approximately equal amounts. Analyses were performed on CHHP, K, and A by gas chromatography. Cyclohexane, CHHP, K, and A were obtained from E. I. du Pont de Nemours and Company, Wilmington, Del. The K/A ratio obtained after conversion of cyclohexylhydroperoxide over the catalyst was calculated using the equation: ( mols ⁢   ⁢ K ⁢   ⁢ in ⁢   ⁢ product ) - ( mols ⁢   ⁢ K ⁢   ⁢ in ⁢   ⁢ feed ) ( mols ⁢   ⁢ A ⁢   ⁢ in ⁢   ⁢ product ) - ( mols ⁢   ⁢ A ⁢   ⁢ in ⁢   ⁢ feed )
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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